Ethyl 3-chloro-4-methylcarbanilate

Description

The exact mass of the compound Ethyl 3-chloro-4-methylcarbanilate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 213682. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-chloro-4-methylcarbanilate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-chloro-4-methylcarbanilate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

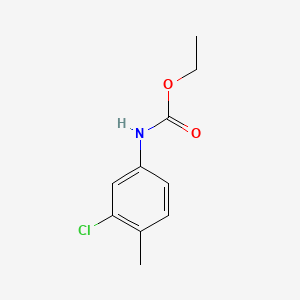

IUPAC Name |

ethyl N-(3-chloro-4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEXITNRKHKKBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234635 |

Source

|

| Record name | Ethyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85419-40-5 |

Source

|

| Record name | Ethyl 3-chloro-4-methylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085419405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 85419-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-chloro-4-methylcarbanilate (CAS 85419-40-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-4-methylcarbanilate is a synthetic organic compound featuring a carbanilate core structure with chloro and methyl substitutions on the phenyl ring. While specific applications and biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in the fields of medicinal chemistry and agrochemistry. The carbamate group is a key functional group in numerous approved pharmaceuticals and agricultural agents.[1][2] This guide provides a comprehensive overview of the available technical information for Ethyl 3-chloro-4-methylcarbanilate, including its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential biological context and applications based on the activities of structurally related compounds. Safety and handling considerations, as well as proposed analytical methodologies, are also presented to support further research and development involving this compound.

Chemical and Physical Properties

Ethyl 3-chloro-4-methylcarbanilate, also known as Ethyl N-(3-chloro-4-methylphenyl)carbamate, is a white to off-white solid at room temperature.[2] Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 85419-40-5 | |

| Molecular Formula | C₁₀H₁₂ClNO₂ | |

| Molecular Weight | 213.66 g/mol | |

| Melting Point | 51-52 °C | |

| logP (Octanol/Water Partition Coefficient) | 3.217 | |

| Water Solubility (log₁₀WS in mol/l) | -3.32 | |

| Normal Boiling Point (Tboil) | 628.73 K |

Synthesis Protocol

A detailed, step-by-step synthesis of Ethyl 3-chloro-4-methylcarbanilate has been reported, which involves the reaction of 3-chloro-4-methylaniline with ethyl chloroformate in the presence of pyridine.[2]

Materials and Reagents

-

3-chloro-4-methylaniline (0.071 mole)

-

Chloroform (150 mL)

-

Pyridine (0.212 mole)

-

Ethyl chloroformate (0.085 mole)

-

Water

-

5% Hydrochloric acid

-

Magnesium sulfate

-

Hexane

Experimental Procedure

-

Reaction Setup: In a suitable reaction vessel, dissolve 10.0 grams (0.071 mole) of 3-chloro-4-methylaniline in 100 mL of chloroform. Stir the solution.

-

Addition of Pyridine: To the stirred solution, add 16.7 grams (0.212 mole) of pyridine.

-

Addition of Ethyl Chloroformate: Add 9.2 grams (0.085 mole) of ethyl chloroformate dropwise over a period of 20 minutes. Maintain the reaction temperature between 25-30°C using external cooling.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at ambient temperature for 16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel using an additional 50 mL of chloroform.

-

Wash the organic layer with two 100 mL portions of water.

-

Wash the organic layer with 100 mL of aqueous 5% hydrochloric acid.

-

-

Drying and Concentration:

-

Dry the organic layer with magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain a waxy solid residue.

-

-

Recrystallization: Recrystallize the residue from hexane to yield the final product, Ethyl 3-chloro-4-methylcarbanilate. The reported yield is 12.2 grams.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Ethyl 3-chloro-4-methylcarbanilate.

Potential Applications and Biological Context

While specific biological data for Ethyl 3-chloro-4-methylcarbanilate is scarce, the broader class of carbanilate compounds is well-represented in both pharmaceuticals and agrochemicals.[1][3] The structural features of this molecule suggest several avenues for research.

Herbicidal Activity as a Mitotic Inhibitor

Many carbanilate derivatives are known to exhibit herbicidal activity by acting as mitotic inhibitors.[4] These compounds disrupt the formation and function of microtubules, which are essential for cell division.[5][6] The resulting arrest of mitosis prevents the growth of susceptible plants.[7]

The structural similarity of Ethyl 3-chloro-4-methylcarbanilate to known herbicidal carbanilates, such as chlorpropham (CIPC), suggests that it may also function as a mitotic inhibitor. The chloro and methyl substitutions on the phenyl ring are common features in this class of herbicides and can influence their activity and selectivity.

Caption: Proposed mechanism of action as a mitotic inhibitor.

Role in Drug Discovery

The carbamate functional group is a prevalent feature in many approved drugs and is often employed as a bioisostere for the amide bond.[2] This substitution can enhance a molecule's metabolic stability and ability to cross cell membranes.[2] Carbamate derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents.[3]

The presence of a chlorine atom in Ethyl 3-chloro-4-methylcarbanilate is also noteworthy. Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The "magic chloro" effect, where the substitution of a hydrogen atom with chlorine leads to a significant increase in potency, has been observed in numerous drug discovery programs.

Given these characteristics, Ethyl 3-chloro-4-methylcarbanilate could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents.

Proposed Analytical Methods

While a specific, validated analytical method for Ethyl 3-chloro-4-methylcarbanilate is not available in the literature, standard chromatographic and spectroscopic techniques can be adapted for its analysis.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable starting point for purity determination and quantification. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring would be appropriate.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS could be employed for both qualitative and quantitative analysis. A non-polar or medium-polarity capillary column would likely provide good separation. The mass spectrum would provide definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation and confirmation of synthesis.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the carbamate group.

Safety and Handling

No specific toxicity data is available for Ethyl 3-chloro-4-methylcarbanilate. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

Hazard Analysis of Starting Materials

-

3-chloro-4-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer.

-

Ethyl chloroformate: This is a highly flammable liquid and vapor that is harmful if swallowed and fatal if inhaled. It causes severe skin burns and eye damage and is corrosive to the respiratory tract.

Recommended Safety Precautions

-

Engineering Controls: Work in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

Ethyl 3-chloro-4-methylcarbanilate is a readily synthesizable compound whose structural features suggest potential for biological activity, particularly as a mitotic inhibitor with possible applications in agriculture. Furthermore, the carbanilate and chloro-substituted phenyl motifs are of significant interest in drug discovery. This guide provides the foundational technical information necessary to enable further research into the properties and potential applications of this compound. As with any research chemical with limited toxicological data, appropriate safety precautions must be strictly adhered to during handling and experimentation.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Tomašić, T., & Mašič, L. P. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 67(3), 97-119. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023, November 29). Mitotic inhibitor. [Link]

-

Drugs.com. (2023, August 26). List of Mitotic inhibitors. [Link]

- Ashton, F. M., & Harvey, W. A. (1971). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of California, Division of Agricultural Sciences.

-

Veena, K., Ramaiah, M., Shashikala Devi, K., Avinash, T. S., & Vaidya, V. P. (2011). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 3(5), 130-135. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl N-(3-chloro-4-methylphenyl)carbamate (CAS 85419-40-5). Retrieved January 26, 2026, from [Link]

-

YouTube. (2023, August 26). Microtubule Inhibitors Mechanism of Action. [Link]

-

PubChem. (n.d.). Carbetamide. Retrieved January 26, 2026, from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. my.ucanr.edu [my.ucanr.edu]

- 5. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 6. drugs.com [drugs.com]

- 7. youtube.com [youtube.com]

Spectroscopic Blueprint of Ethyl 3-chloro-4-methylcarbanilate: A Guide for Researchers

Foreword: Unveiling Molecular Architecture

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. The journey from a synthesized compound to a potential therapeutic agent is paved with rigorous analytical scrutiny. Among the arsenal of analytical techniques, spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—stand as the cornerstones of structural elucidation. This guide provides an in-depth exploration of the spectroscopic signature of Ethyl 3-chloro-4-methylcarbanilate, a compound of interest in medicinal chemistry. Our approach transcends a mere recitation of data; it delves into the causality behind the spectral features, offering a framework for understanding not just what the data is, but why it is so. This document is crafted for the discerning researcher, scientist, and drug development professional, for whom scientific integrity and a profound understanding of molecular behavior are the ultimate objectives.

Introduction to Ethyl 3-chloro-4-methylcarbanilate

Ethyl 3-chloro-4-methylcarbanilate, with the chemical formula C₁₀H₁₂ClNO₂, belongs to the carbamate class of organic compounds. Carbamates are esters of carbamic acid and are recognized for their diverse biological activities, which positions them as valuable scaffolds in drug discovery. The structural integrity and purity of such compounds are prerequisites for meaningful biological evaluation. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the identity and purity of synthesized Ethyl 3-chloro-4-methylcarbanilate.

Synthesis Snapshot: The title compound is typically synthesized via the reaction of 3-chloro-4-methylaniline with ethyl chloroformate in the presence of a base like pyridine. This reaction forms the carbamate linkage and yields Ethyl 3-chloro-4-methylcarbanilate as a waxy solid with a melting point of 51-52°C. Understanding the synthetic route is crucial as it informs potential side products and impurities that could be reflected in the spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Landscape

Core Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic influence of neighboring protons.

Predicted ¹H NMR Spectrum

Based on the structure of Ethyl 3-chloro-4-methylcarbanilate, a predictable ¹H NMR spectrum can be anticipated. The following table summarizes the expected signals.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.2-1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| b | 2.3-2.4 | Singlet (s) | 3H | Ar-CH₃ |

| c | 4.1-4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| d | 6.8-7.0 | Singlet (s) | 1H | N-H |

| e | 7.1-7.3 | Doublet (d) | 1H | Ar-H (meta to -NH) |

| f | 7.3-7.5 | Doublet of doublets (dd) | 1H | Ar-H (ortho to -NH, meta to -Cl) |

| g | 7.5-7.7 | Doublet (d) | 1H | Ar-H (ortho to -Cl) |

Data Interpretation: The Rationale Behind the Predictions

-

Ethyl Group (-CH₂CH₃): The protons of the terminal methyl group (a) are expected to appear as a triplet around 1.2-1.4 ppm due to coupling with the adjacent methylene protons. The methylene protons (c), being attached to an electronegative oxygen atom, are deshielded and will appear further downfield as a quartet around 4.1-4.3 ppm, split by the methyl protons.

-

Aromatic Methyl Group (Ar-CH₃): The methyl group (b) attached to the aromatic ring is a singlet and is expected in the region of 2.3-2.4 ppm.

-

Amide Proton (N-H): The proton on the nitrogen atom (d) is typically a broad singlet, and its chemical shift can be variable, often appearing between 6.8 and 7.0 ppm.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring (e, f, g) will have distinct chemical shifts due to the electronic effects of the substituents (-NHCOOEt, -CH₃, and -Cl). The proton at position 5 (e) is expected to be a doublet. The proton at position 6 (f) will likely be a doublet of doublets due to coupling with two neighboring protons. The proton at position 2 (g) is anticipated to be a doublet.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 3-chloro-4-methylcarbanilate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

Visualizing Proton Environments

Caption: Predicted ¹H NMR assignments for Ethyl 3-chloro-4-methylcarbanilate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

Core Principle: ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of Ethyl 3-chloro-4-methylcarbanilate is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 14-16 | -O-CH₂-C H₃ |

| 2 | 18-20 | Ar-C H₃ |

| 3 | 61-63 | -O-C H₂-CH₃ |

| 4 | 118-120 | Ar-C (ortho to -NH) |

| 5 | 125-127 | Ar-C (meta to -NH, ortho to -Cl) |

| 6 | 128-130 | Ar-C -Cl |

| 7 | 130-132 | Ar-C -CH₃ |

| 8 | 137-139 | Ar-C -NH |

| 9 | 153-155 | C =O (Carbamate) |

Data Interpretation: Decoding the Carbon Signals

-

Aliphatic Carbons: The methyl carbon of the ethyl group is expected at the most upfield position (14-16 ppm). The methylene carbon, being attached to oxygen, will be significantly downfield (61-63 ppm). The aromatic methyl carbon will be around 18-20 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the typical aromatic region (110-140 ppm). Their precise chemical shifts are influenced by the substituents. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the nitrogen (C-NH) will be at the lower field end of this range.

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is the most deshielded carbon and is expected to appear significantly downfield, in the range of 153-155 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune and shim the instrument for the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum of singlets for each carbon. A larger number of scans is typically required.

-

Data Processing: Fourier transform the FID, phase correct, and baseline correct the spectrum.

Visualizing the Carbon Framework

Caption: Predicted ¹³C NMR assignments for Ethyl 3-chloro-4-methylcarbanilate.

Infrared (IR) Spectroscopy: Probing Functional Groups

Core Principle: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence or absence of specific functional groups.

Predicted IR Spectrum

The IR spectrum of Ethyl 3-chloro-4-methylcarbanilate will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3400 | Medium | N-H Stretch | Amide |

| 2900-3000 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~3100 | Weak | C-H Stretch | Aromatic |

| 1690-1720 | Strong | C=O Stretch | Carbamate |

| 1580-1620 | Medium | C=C Stretch | Aromatic Ring |

| 1220-1250 | Strong | C-O Stretch | Ester |

| 1200-1230 | Strong | C-N Stretch | Amide |

| 700-800 | Strong | C-Cl Stretch | Aryl Halide |

Data Interpretation: Vibrational Fingerprints

-

N-H Stretch: A medium intensity peak in the 3300-3400 cm⁻¹ region is a clear indicator of the N-H bond in the carbamate linkage.

-

C=O Stretch: A strong, sharp absorption band between 1690-1720 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl group in the carbamate.

-

C-O and C-N Stretches: Strong bands in the fingerprint region, around 1220-1250 cm⁻¹ and 1200-1230 cm⁻¹, correspond to the C-O and C-N stretching vibrations of the carbamate group, respectively.

-

Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and ethyl groups.

-

C-Cl Stretch: A strong absorption in the lower frequency region (700-800 cm⁻¹) is indicative of the C-Cl bond.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Scan: Record the spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Analysis Workflow

Caption: A typical workflow for IR spectroscopic analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Core Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

Predicted Mass Spectrum

For Ethyl 3-chloro-4-methylcarbanilate (Molecular Weight: 213.66 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key features:

| m/z | Predicted Identity | Comments |

| 213/215 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 215 with ~1/3 the intensity of the M+ peak is characteristic of the presence of one chlorine atom. |

| 141/143 | [Cl-Ar-N=C=O]⁺ | Loss of ethoxy radical (-•OCH₂CH₃) |

| 168/170 | [M - C₂H₅]⁺ | Loss of ethyl radical (-•CH₂CH₃) |

| 141/143 | [Cl-Ar-NH₂]⁺ | Cleavage of the carbamate bond. |

Data Interpretation: The Fragmentation Puzzle

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear at m/z 213. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak will be observed at m/z 215 with an intensity of about one-third of the M+ peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.

-

Key Fragments: Fragmentation is likely to occur at the weaker bonds of the molecule.

-

Loss of the ethoxy group (•OCH₂CH₃, 45 Da) would lead to a fragment ion at m/z 168/170.

-

Cleavage of the C-O bond of the ester can result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), giving a fragment at m/z 184/186.

-

A common fragmentation pathway for carbanilates involves the loss of the alkoxy group and rearrangement to form an isocyanate, which would appear at m/z 167/169.

-

Cleavage of the amide bond can lead to the formation of the 3-chloro-4-methylaniline radical cation at m/z 141/143.

-

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged molecular ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for Ethyl 3-chloro-4-methylcarbanilate in EI-MS.

A Symphony of Spectra: Integrated Analysis

The true power of spectroscopic characterization lies in the synergistic interpretation of data from multiple techniques. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework of Ethyl 3-chloro-4-methylcarbanilate, confirming the connectivity of the ethyl, methyl, and aromatic moieties. The IR spectrum corroborates this structure by identifying the key functional groups: the N-H and C=O of the carbamate, the C-O ester linkage, and the aromatic ring. Finally, mass spectrometry provides the definitive molecular weight and the characteristic isotopic pattern of chlorine, while its fragmentation pattern is consistent with the proposed structure. Together, these spectroscopic techniques provide a comprehensive and self-validating blueprint of Ethyl 3-chloro-4-methylcarbanilate, ensuring its structural integrity for further research and development.

References

-

PrepChem. Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Probing the Mitotic Disruption Pathway of Ethyl 3-chloro-4-methylcarbanilate: A Technical Guide to its Mechanism of Action

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the presumed mechanism of action for Ethyl 3-chloro-4-methylcarbanilate, a compound belonging to the carbanilate class of molecules. Due to the limited direct research on this specific molecule, this guide establishes a scientifically grounded framework by drawing parallels with the well-documented herbicidal and plant growth regulatory activities of its close structural analog, Chlorpropham (isopropyl 3-chlorophenylcarbamate). The core of this guide focuses on the hypothesis that Ethyl 3-chloro-4-methylcarbanilate functions as a microtubule-destabilizing agent, leading to mitotic disruption and subsequent inhibition of plant growth. We will delve into the molecular interactions with tubulin, the resulting cytological and physiological consequences, and present detailed, field-proven experimental protocols to validate this mechanism.

Introduction: Unveiling the Activity of a Carbanilate Herbicide

Ethyl 3-chloro-4-methylcarbanilate is a member of the carbanilate chemical family, a class known for its biological activity, particularly as herbicides and plant growth regulators. While specific literature on Ethyl 3-chloro-4-methylcarbanilate is scarce, its structural similarity to established carbamate herbicides, such as Chlorpropham, provides a strong basis for inferring its mechanism of action. Carbamate herbicides are recognized as mitotic inhibitors that interfere with the formation and function of microtubules, essential components of the cytoskeleton.[1] This guide will, therefore, proceed under the well-founded hypothesis that Ethyl 3-chloro-4-methylcarbanilate shares this primary mode of action. Our exploration will be grounded in the established principles of carbamate herbicide toxicology and will provide the necessary technical details for researchers to investigate and validate this proposed mechanism.

The Core Mechanism: Disruption of Microtubule Dynamics

The central hypothesis for the mechanism of action of Ethyl 3-chloro-4-methylcarbanilate is its interference with microtubule dynamics, a critical process for cell division and elongation in plants.

Molecular Target: The Tubulin Dimer

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. The proper assembly and disassembly of these polymers are vital for the formation of the mitotic spindle during cell division. Carbamate herbicides are known to bind to tubulin, preventing its polymerization into microtubules.[2] This action is analogous to other microtubule-disrupting agents used in various fields of research and medicine. The binding is thought to occur at a site on the β-tubulin subunit, which interferes with the conformational changes necessary for polymerization.

The Signaling Pathway of Mitotic Disruption

The interaction of Ethyl 3-chloro-4-methylcarbanilate with tubulin initiates a cascade of events leading to the cessation of cell division and, ultimately, plant death. This pathway is a prime example of how targeting a fundamental cellular process can lead to potent biological effects.

Physiological and Morphological Consequences

The disruption of mitosis at the cellular level manifests in a series of observable physiological and morphological changes in the treated plant. These symptoms are characteristic of microtubule-inhibiting herbicides.

-

Stunted Growth: The most prominent effect is the cessation of growth, particularly in meristematic regions like root and shoot tips where cell division is rapid.[1]

-

Swollen Root Tips: Inhibition of cell division without the cessation of cell expansion leads to the formation of club-shaped or swollen root tips.

-

Abnormal Morphology: Shoots may appear stunted and leaves may be crinkled or malformed due to the disruption of normal cell division and expansion patterns.

-

Secondary Effects: While the primary target is mitosis, secondary effects on other physiological processes can occur. For instance, some carbamates have been shown to suppress plant transpiration and respiration.

Experimental Validation: A Framework for Investigation

To rigorously test the hypothesized mechanism of action of Ethyl 3-chloro-4-methylcarbanilate, a multi-faceted experimental approach is necessary. This section outlines key protocols that provide a self-validating system for confirming its role as a microtubule disruptor.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly assesses the effect of the compound on the polymerization of purified tubulin. A decrease in the rate and extent of polymerization in the presence of Ethyl 3-chloro-4-methylcarbanilate would provide strong evidence for its interaction with tubulin.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation:

-

Prepare a stock solution of Ethyl 3-chloro-4-methylcarbanilate in a suitable solvent (e.g., DMSO).

-

Thaw commercially available, purified bovine brain tubulin on ice.

-

Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) and a GTP stock solution.[1]

-

-

Reaction Setup:

-

On ice, prepare reaction mixtures in a pre-chilled 96-well plate. Each well should contain the polymerization buffer, GTP (final concentration 1 mM), and varying concentrations of Ethyl 3-chloro-4-methylcarbanilate.

-

Include positive (e.g., Nocodazole, a known microtubule destabilizer) and negative (solvent control) controls.[1]

-

-

Initiation and Measurement:

-

Initiate polymerization by adding the tubulin solution to each well (final concentration typically 2-3 mg/mL).

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (typically 60 minutes) in kinetic mode.[1] An increase in absorbance corresponds to microtubule polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

Calculate the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each condition.

-

Determine the IC50 value, the concentration of Ethyl 3-chloro-4-methylcarbanilate that inhibits tubulin polymerization by 50%.

-

Immunofluorescence Microscopy of Plant Cells

This cell-based assay visualizes the effect of the compound on the microtubule cytoskeleton within intact plant cells. Disruption of the intricate microtubule arrays, particularly the mitotic spindle, provides direct cellular evidence of the compound's mechanism.

Experimental Protocol: Immunofluorescence Staining of Plant Root Tip Microtubules

-

Plant Material and Treatment:

-

Germinate seeds of a model plant (e.g., Arabidopsis thaliana or onion) on a suitable growth medium.

-

Treat the seedlings with varying concentrations of Ethyl 3-chloro-4-methylcarbanilate for a defined period (e.g., 24 hours). Include a solvent-treated control.

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding using a blocking solution (e.g., BSA in PBS).

-

Incubate the root tips with a primary antibody against α-tubulin overnight at 4°C.[4]

-

Wash the samples thoroughly and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse).

-

-

Microscopy and Imaging:

-

Mount the stained root tips on a microscope slide with an anti-fade mounting medium.

-

Visualize the microtubule structures using a confocal laser scanning microscope.

-

Capture Z-stack images to reconstruct the three-dimensional microtubule arrays.

-

-

Analysis:

-

Compare the microtubule organization in treated versus control cells. Look for evidence of microtubule depolymerization, disorganized spindles, and mitotic arrest.

-

Chlorophyll Fluorescence Analysis

While not a direct measure of microtubule disruption, chlorophyll fluorescence is a sensitive indicator of overall plant stress and can provide quantitative data on the physiological impact of the herbicide.[5][6] A decrease in photosynthetic efficiency can be a downstream consequence of the primary mechanism of action.

Experimental Protocol: Chlorophyll Fluorescence Measurement

-

Plant Treatment and Dark Adaptation:

-

Grow plants under controlled conditions and treat them with different concentrations of Ethyl 3-chloro-4-methylcarbanilate.

-

Before measurement, dark-adapt the leaves for at least 20-30 minutes.[7]

-

-

Measurement:

-

Use a portable chlorophyll fluorometer to measure key fluorescence parameters.

-

Determine the minimum fluorescence (Fo) and the maximum fluorescence (Fm) by applying a saturating pulse of light.

-

-

Data Calculation and Interpretation:

-

Calculate the maximum quantum yield of photosystem II (PSII) photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm.

-

A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus.[7]

-

Quantitative Data and Interpretation

Table 1: Representative IC50 Values for Carbamate Pesticides

| Carbamate Compound | Target Organism/Cell Line | Endpoint | IC50 Value | Reference |

| Carbaryl | Cyanobacterium (Cylindrospermum sp.) | Growth Inhibition | 56.2 µg/mL | [8] |

| Carbofuran | Cyanobacterium (Cylindrospermum sp.) | Growth Inhibition | 588.8 µg/mL | [8] |

| Fenoxycarb | Rat Neuronal Nicotinic Receptors (α4β4) | Receptor Inhibition | 3 µM | [9] |

| Bendiocarb | Rat Brain Acetylcholinesterase | Enzyme Inhibition | 1 µM | [9] |

Note: These values are for illustrative purposes and highlight the range of activities observed for different carbamate compounds across various biological systems. The IC50 for Ethyl 3-chloro-4-methylcarbanilate on plant tubulin polymerization would need to be determined experimentally.

Conclusion

Based on its chemical structure and the well-established mechanism of related compounds, Ethyl 3-chloro-4-methylcarbanilate is strongly hypothesized to act as a mitotic inhibitor by disrupting microtubule polymerization. This guide has outlined the molecular, cellular, and physiological basis for this mechanism of action. The provided experimental protocols offer a robust framework for researchers to validate this hypothesis, from direct biochemical assays to cellular imaging and physiological measurements. A thorough investigation following this guide will enable a comprehensive understanding of the herbicidal properties of Ethyl 3-chloro-4-methylcarbanilate and its potential applications in agricultural science and drug development.

References

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

-

Microtubule Assembly Inhibitors. Herbicide Symptoms. Available at: [Link]

-

Whole-Mount Immunofluorescence Staining of Plant Cells and Tissues. ResearchGate. Available at: [Link]

-

Tubulin Polymerization Assay Kit (Cat. # BK006P). Interchim. Available at: [Link]

-

Measurement of in vitro microtubule polymerization by turbidity and fluorescence. PubMed. Available at: [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

-

The I50 values (concentrations resulting in 50% growth restriction) of the Albizia richardiana H2O (aqueous) meth- anolic extracts against the test plants. ResearchGate. Available at: [Link]

-

Residue levels of chlorpropham in individual tubers and composite samples of postharvest-treated potatoes. PubMed. Available at: [Link]

-

Monitoring weed mechanical and chemical damage stress based on chlorophyll fluorescence imaging. Frontiers. Available at: [Link]

-

Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. PMC - NIH. Available at: [Link]

-

1 Whole-mount immunofluorescent staining of microtubules ( green) and... ResearchGate. Available at: [Link]

-

Residue Levels of Chlorpropham in Individual Tubers and Composite Samples of Postharvest-Treated Potatoes. ResearchGate. Available at: [Link]

-

Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. Oxford Academic. Available at: [Link]

-

Any suggestions about immunostaining microtubules of root tip in Arabidopsis ?. ResearchGate. Available at: [Link]

-

Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives. MDPI. Available at: [Link]

-

IC 50 values of pesticide-induced cytotoxicity in Caco-2 and HepG2 cells. ResearchGate. Available at: [Link]

-

Root tip practical. YouTube. Available at: [Link]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. Available at: [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Available at: [Link]

-

Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean. Cambridge University Press & Assessment. Available at: [Link]

-

Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. Weed Science Society of America. Available at: [Link]

-

Maximum residue levels for chlorpropham. AGRINFO. Available at: [Link]

-

Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase. PubMed. Available at: [Link]

-

Toxicity of carbamate pesticides to cells, heterocysts and akinetes of the cyanobacterium Cylindrospermum, sp. ResearchGate. Available at: [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Monitoring weed mechanical and chemical damage stress based on chlorophyll fluorescence imaging [frontiersin.org]

- 6. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways of Ethyl 3-chloro-4-methylcarbanilate

This guide provides a detailed technical overview of the potential degradation pathways of Ethyl 3-chloro-4-methylcarbanilate, a compound of interest within the broader class of carbanilate herbicides. While specific research on this particular molecule is limited, this document synthesizes established principles of herbicide chemistry and degradation of structurally analogous compounds to propose its likely environmental fate. This analysis is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the stability and transformation of this and similar molecules.

Introduction to Ethyl 3-chloro-4-methylcarbanilate

Ethyl 3-chloro-4-methylcarbanilate belongs to the carbanilate class of compounds, which are structurally related to carbamate pesticides. These molecules are characterized by a carbamic acid ester linkage. The specific structure of Ethyl 3-chloro-4-methylcarbanilate, featuring a chlorinated and methylated phenyl ring, suggests its potential application as a herbicide, although it is not as widely studied as other members of the carbanilate family. Understanding its degradation is crucial for assessing its environmental persistence, potential for bioaccumulation, and the toxicological profile of its transformation products.

The environmental fate of pesticides is influenced by a variety of factors, including their chemical properties (like water solubility and volatility) and environmental conditions.[1] The primary degradation mechanisms for organic compounds like Ethyl 3-chloro-4-methylcarbanilate in the environment are hydrolysis, photolysis, and microbial degradation.[1]

Proposed Degradation Pathways

Based on the degradation patterns of other carbanilate and carbamate herbicides, the following pathways are proposed for Ethyl 3-chloro-4-methylcarbanilate.[2][3]

Hydrolytic Degradation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For Ethyl 3-chloro-4-methylcarbanilate, the ester and carbamate linkages are the most susceptible sites for hydrolysis. The rate of hydrolysis is significantly influenced by pH, with degradation often being more rapid under alkaline conditions.[3]

The primary hydrolytic degradation pathway is expected to involve the cleavage of the carbamate ester bond, yielding 3-chloro-4-methylaniline, ethanol, and carbon dioxide.

Proposed Hydrolytic Degradation Pathway:

Caption: Proposed hydrolytic degradation of Ethyl 3-chloro-4-methylcarbanilate.

Photolytic Degradation

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly in the ultraviolet spectrum of sunlight.[1] Carbamate herbicides are known to undergo photolysis, which can lead to a variety of transformation products through mechanisms such as oxidation, reduction, and rearrangement.[3] For Ethyl 3-chloro-4-methylcarbanilate, direct photolysis may involve the cleavage of the carbamate bond. Indirect photolysis, mediated by photosensitizers in the environment (e.g., humic acids), could lead to the formation of reactive oxygen species that attack the molecule.[3]

Potential photolytic degradation products could include hydroxylated derivatives of the aromatic ring and cleavage products similar to those from hydrolysis.

Proposed Photolytic Degradation Pathways:

Caption: Proposed direct and indirect photolytic degradation pathways.

Microbial Degradation

Microbial degradation is a key process in the breakdown of herbicides in soil and water.[4][5][6] Various microorganisms, including bacteria and fungi, can utilize herbicides as a source of carbon, nitrogen, or energy.[6] The degradation can occur through enzymatic pathways, often involving hydrolysis, oxidation, and dealkylation.

For Ethyl 3-chloro-4-methylcarbanilate, microbial degradation is likely to be initiated by a hydrolase enzyme cleaving the carbamate linkage, similar to the chemical hydrolysis pathway. This would release 3-chloro-4-methylaniline, which can be further degraded by microorganisms. The ethyl group may also be a point of initial attack through oxidation. The rate of microbial degradation is influenced by environmental factors such as temperature, pH, moisture, and the composition of the microbial community.[7]

Proposed Microbial Degradation Pathway:

Caption: Proposed initial steps in the microbial degradation of Ethyl 3-chloro-4-methylcarbanilate.

Experimental Methodologies for Degradation Studies

To validate the proposed degradation pathways and quantify the rates of transformation, a series of well-defined laboratory experiments are necessary.

Hydrolysis Studies

Objective: To determine the rate of hydrolysis of Ethyl 3-chloro-4-methylcarbanilate at different pH values.

Protocol:

-

Prepare buffer solutions at pH 4, 7, and 9.

-

Spike a known concentration of Ethyl 3-chloro-4-methylcarbanilate into each buffer solution in sterile, sealed containers.

-

Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

-

Collect samples at predetermined time intervals.

-

Analyze the samples for the parent compound and potential degradation products (e.g., 3-chloro-4-methylaniline) using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculate the hydrolysis rate constant and half-life at each pH.

Photolysis Studies

Objective: To determine the rate of photolytic degradation of Ethyl 3-chloro-4-methylcarbanilate in aqueous solution.

Protocol:

-

Prepare an aqueous solution of Ethyl 3-chloro-4-methylcarbanilate in a photochemically transparent solvent (e.g., acetonitrile/water).

-

Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Run a parallel control experiment in the dark to account for any non-photolytic degradation.

-

Collect samples at various time points.

-

Analyze the samples by HPLC or LC-MS/MS to quantify the parent compound and identify photoproducts.[8]

-

Determine the photodegradation quantum yield and half-life.

Microbial Degradation Studies

Objective: To assess the biodegradability of Ethyl 3-chloro-4-methylcarbanilate in soil and/or water.

Protocol:

-

Select a relevant environmental matrix (e.g., agricultural soil, pond water).

-

Treat the matrix with a known concentration of Ethyl 3-chloro-4-methylcarbanilate.

-

Establish a sterile control by autoclaving a portion of the matrix to distinguish between biotic and abiotic degradation.

-

Incubate the samples under controlled conditions (temperature, moisture).

-

Extract and analyze samples at regular intervals for the parent compound and its metabolites using techniques like LC-MS/MS.

-

Calculate the rate of biodegradation and identify the major degradation products.

Analytical Techniques for Identification and Quantification

The accurate identification and quantification of Ethyl 3-chloro-4-methylcarbanilate and its degradation products are critical for understanding its environmental fate.

Table 1: Analytical Techniques for Degradation Studies

| Technique | Application | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Quantification of the parent compound and major degradation products. | Robust, reproducible, and widely available. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile degradation products.[9] | Excellent separation and structural elucidation capabilities. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective identification and quantification of parent compound and metabolites in complex matrices.[8] | Provides confirmation of identity and low detection limits. |

Conclusion

The experimental methodologies and analytical techniques outlined in this guide offer a robust approach for researchers to empirically determine the degradation kinetics and pathways of Ethyl 3-chloro-4-methylcarbanilate. Such studies are essential for a comprehensive environmental risk assessment and for the development of sustainable chemical products.

References

-

PubChem. Ethyl 3-chloro-4-hydroxybenzoate. [Link]

- Gupta, P. K. (2017). Environmental Fate and Toxicology of Carbaryl. In Toxicology of Organophosphate & Carbamate Compounds (pp. 345-356). Academic Press.

- Wang, Y., et al. (2022). A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms. International Journal of Molecular Sciences, 23(17), 9883.

- Singh, B. K., & Walker, A. (2006). Microbial degradation of herbicides. Indian Journal of Microbiology, 46(2), 95-117.

-

PrepChem. Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. [Link]

-

World Health Organization. (1996). Carbaryl. Environmental Health Criteria 153. [Link]

-

Eawag. Carbon Tetrachloride Degradation Pathway. [Link]

-

MDPI. Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. [Link]

-

ResearchGate. Microbial degradation of herbicides. [Link]

- Zacharakis, G., et al. (2016). Photodegradation of ethyl paraben using simulated solar radiation and Ag3PO4 photocatalyst.

-

ResearchGate. Mode of entry of carbamate pesticides into the environment and their fate. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. [Link]

- Nagy, I., et al. (1995). Degradation of the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) and biosafening by Rhodococcus sp. Strain NI86/21 involve an inducible cytochrome P-450 system and aldehyde dehydrogenase. Journal of Bacteriology, 177(3), 676-687.

- Liu, C., et al. (2016). Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1. Environmental Science and Pollution Research, 23(8), 7508-7518.

-

MDPI. Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. [Link]

- Kumar, S. (2018). Degradation and Bioremediation of Herbicides by Microorganisms. Research Trend.

- Al-Qaim, F. F., & Mussa, Z. H. (2016). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 21(7), 815.

-

Jordan, L. S. Degradation of Herbicides in Soils. [Link]

-

National Pesticide Information Center. What happens to pesticides released in the environment? [Link]

-

PubChem. 4-Chloro-4-ethyl-3-methylheptane. [Link]

-

PubChem. 3-Chloro-4-ethyl-2-methyloctane. [Link]

-

PubChem. (E)-7-chloro-4-ethyl-3-methylhept-2-ene. [Link]

-

PubChem. ethyl (3R,4R)-3-chloro-4-hydroxypentanoate. [Link]

Sources

- 1. What happens to pesticides released in the environment? [npic.orst.edu]

- 2. researchgate.net [researchgate.net]

- 3. Environmental fate and toxicology of carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. my.ucanr.edu [my.ucanr.edu]

- 8. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

Methodological & Application

Application Notes & Protocols for High-Throughput Screening of Ethyl 3-chloro-4-methylcarbanilate as a Potential Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel small molecule, Ethyl 3-chloro-4-methylcarbanilate, as a putative inhibitor of tubulin polymerization. The protocols detailed herein are designed to facilitate the rapid and robust identification and characterization of the compound's effects on microtubule dynamics, a critical target in oncology drug discovery. We present a multi-tiered screening cascade, commencing with a primary biochemical assay to directly measure effects on tubulin polymerization in vitro, followed by a secondary cell-based high-content screening (HCS) assay to validate activity within a cellular context and concluding with essential cytotoxicity counter-screens to assess specificity. The causality behind experimental choices, self-validating systems, and references to authoritative sources are integrated throughout to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Screening Ethyl 3-chloro-4-methylcarbanilate as a Tubulin Modulator

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and maintenance of cell shape.[1] The critical involvement of microtubules in mitosis makes them a well-validated and highly successful target for anticancer therapeutics.[2] Agents that interfere with microtubule dynamics can be broadly categorized into two classes: microtubule-destabilizing agents (e.g., Vinca alkaloids, Colchicine) which inhibit polymerization, and microtubule-stabilizing agents (e.g., Taxanes) which suppress depolymerization. Both classes of drugs ultimately disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Ethyl 3-chloro-4-methylcarbanilate belongs to the carbamate class of compounds. While the specific biological activity of this molecule is not extensively documented, the carbamate scaffold is present in numerous compounds known to interact with tubulin. This structural alert, combined with the need for novel tubulin inhibitors that may circumvent mechanisms of clinical resistance, provides a strong rationale for investigating its potential as a microtubule-targeting agent.

This guide, therefore, outlines a systematic HTS workflow to elucidate the potential of Ethyl 3-chloro-4-methylcarbanilate as a novel tubulin polymerization inhibitor.

The Screening Cascade: A Multi-Assay Approach

A robust screening cascade is essential for minimizing false positives and negatives and for efficiently progressing hit compounds. Our proposed workflow employs a sequential, multi-assay strategy.

Caption: Workflow for the High-Content Microtubule Integrity Assay.

Experimental Protocol:

Materials:

-

Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer) cells. These are standard models with well-defined microtubule networks. [1]* Culture medium (e.g., DMEM with 10% FBS)

-

Black, clear-bottom 384-well imaging plates

-

Ethyl 3-chloro-4-methylcarbanilate and controls (as in primary screen)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-α-tubulin monoclonal antibody

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Nuclear Stain: DAPI

-

High-content imaging system (e.g., GE InCell Analyzer, Molecular Devices ImageXpress)

Procedure:

-

Cell Plating: Seed A549 cells into 384-well imaging plates at a density that ensures they are sub-confluent at the time of imaging. Incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of Ethyl 3-chloro-4-methylcarbanilate and controls for a predetermined time (e.g., 16 hours). [3]3. Cell Staining:

-

Fix cells with 4% PFA.

-

Permeabilize with 0.1% Triton X-100.

-

Block non-specific binding with 5% BSA.

-

Incubate with anti-α-tubulin primary antibody (1-2 hours).

-

Incubate with fluorescently labeled secondary antibody and DAPI (1 hour).

-

-

Imaging: Acquire images using an HCS instrument. Capture at least two channels: DAPI (for nuclei) and Alexa Fluor 488 (for microtubules).

-

Image Analysis: Use image analysis software to quantify changes in the microtubule network. Key parameters include:

-

Texture analysis (Haralick homogeneity): An increase in homogeneity can indicate microtubule depolymerization. [3] * Fiber length and count: A decrease indicates depolymerization.

-

Intensity and area of tubulin stain: Changes can reflect depolymerization or bundling.

-

Data Interpretation:

-

Destabilization: A dose-dependent decrease in microtubule fiber length and an increase in diffuse cytoplasmic staining are indicative of an inhibitory effect.

-

Stabilization: The formation of thick microtubule bundles and increased resistance to depolymerization are hallmarks of stabilizing agents.

-

EC₅₀ Calculation: A dose-response curve is generated based on the quantified phenotypic changes to determine the half-maximal effective concentration (EC₅₀).

Counter-Screening: Cytotoxicity Assays

It is crucial to determine whether the observed cellular phenotype is due to a specific interaction with microtubules or a result of general cytotoxicity. [4]Therefore, a parallel cytotoxicity assay should be performed.

Principle:

A variety of assays can be used to measure cell viability. A common and straightforward method is the resazurin (AlamarBlue) assay, which measures the metabolic activity of viable cells.

Experimental Protocol:

Procedure:

-

Plate and treat cells with Ethyl 3-chloro-4-methylcarbanilate as described in the HCS protocol.

-

At the end of the incubation period, add resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence using a plate reader.

-

Calculate the concentration at which cell viability is reduced by 50% (CC₅₀).

Data Interpretation and Selectivity Index:

A compound is considered a specific microtubule-targeting agent if its EC₅₀ from the HCS assay is significantly lower than its CC₅₀ from the cytotoxicity assay. The Selectivity Index (SI) is calculated as:

SI = CC₅₀ / EC₅₀

A high SI value (>10) is desirable, indicating that the compound disrupts microtubules at concentrations that are not broadly toxic to the cells.

| Assay Type | Purpose | Key Metric | Desired Outcome |

| Primary: In Vitro Polymerization | Direct target engagement | IC₅₀ | Potent inhibition of tubulin assembly |

| Secondary: HCS Microtubule Integrity | Cellular activity & phenotype | EC₅₀ | Dose-dependent microtubule disruption |

| Counter-Screen: Cytotoxicity | Assess general toxicity | CC₅₀ | High CC₅₀ value |

| Overall | Determine specificity | Selectivity Index (SI) | SI > 10 |

Conclusion and Future Directions

This application note details a robust, multi-tiered HTS cascade to investigate Ethyl 3-chloro-4-methylcarbanilate as a potential tubulin polymerization inhibitor. By integrating a direct biochemical assay with a phenotypic, cell-based high-content screen and a crucial cytotoxicity counter-screen, this workflow provides a comprehensive and reliable method for hit identification and validation. Positive confirmation of specific anti-tubulin activity would warrant further investigation, including mechanism of action studies to determine the binding site on tubulin and structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

-

Li, Q., & Sham, H. L. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current chemical genomics, 8, 1–9. [Link]

-

Al-Zoubi, M. S., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Biomolecules, 13(2), 249. [Link]

- Gaskin, F., et al. (1974). Turbidimetric method for the in vitro assembly and disassembly of porcine neurotubules. FEBS Letters, 40(2), 280-284. (Note: While not directly cited for a specific protocol step, this represents foundational work for turbidity assays. A more recent, detailed protocol is found in other references.)

-

NanoTemper Technologies. (2022). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. ACS Omega. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluorescence-based). Retrieved January 25, 2026, from [Link]

-

Bonne, D., et al. (1985). 4',6'-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules. Journal of Biological Chemistry, 260(5), 2819-2825. [Link]

-

ACS Publications. (2022). High-Throughput Image-Based Assay for Identifying In Vitro Hepatocyte Microtubule Disruption. Journal of Agricultural and Food Chemistry. [Link]

-

Prudent, R., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 305. [Link]

-

Assay Genie. (n.d.). Cytotoxicity Assays - High Throughput Screening. Retrieved January 25, 2026, from [Link]

-

Wang, Y., et al. (2017). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 2, 17047. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved January 25, 2026, from [Link]

-

Prudent, R., & Barette, C. (2018). A new quantitative cell-based assay for the screening of microtubule-stabilizing agents. Methods in Molecular Biology, 1771, 135-147. (Note: This reference supports the general methodology described in reference.[5])

-

National Center for Biotechnology Information. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed. [Link]

- Niles, A. L., et al. (2007). A multiplexed homogeneous cell-based assay for the simultaneous measurement of apoptosis and cytotoxicity. Assay and drug development technologies, 5(4), 545-555. (Note: This reference provides background on multiplexing cytotoxicity and apoptosis, relevant to counter-screening.)

-

El-Bastawissy, E., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega. [Link]

-

ibidi GmbH. (n.d.). Positive/Negative Control for Tube Formation Experiments. Retrieved January 25, 2026, from [Link]

- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews cancer, 4(4), 253-265. (Note: General background, not directly cited for a specific protocol step.)

-

ResearchGate. (n.d.). A cell-based assay for detecting microtubule stabilizing agents. Retrieved January 25, 2026, from [Link]

-

Rockland Immunochemicals Inc. (2021). Positive and Negative Controls. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Retrieved January 25, 2026, from [Link]

-

Korten, T., et al. (2018). An automated in vitro motility assay for high-throughput studies of molecular motors. Lab on a Chip, 18(18), 2769-2777. [Link]

-

Marin Biologic Laboratories, Inc. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PubMed. [Link]

-

MDPI. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules. [Link]

Sources

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"Ethyl 3-chloro-4-methylcarbanilate" stability issues in solution

A Guide to Understanding and Mitigating Stability Issues in Solution

Welcome to the Technical Support Center for Ethyl 3-chloro-4-methylcarbanilate. This guide, curated by Senior Application Scientists, is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability of this compound in experimental solutions.

Introduction: The Challenge of Carbanilate Stability

Ethyl 3-chloro-4-methylcarbanilate, as a member of the N-phenylcarbamate family, possesses a chemically labile carbamate linkage. This inherent characteristic makes it susceptible to degradation under various experimental conditions. Understanding the primary degradation pathways—hydrolysis, thermal decomposition, and photodegradation—is paramount to ensuring the accuracy and reproducibility of your results. This guide will walk you through the science behind these stability issues and provide actionable protocols to maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a gradual loss of my compound's activity over time in my aqueous cell culture medium. What could be the cause?

This is a classic sign of hydrolytic degradation. The carbamate bond in Ethyl 3-chloro-4-methylcarbanilate is susceptible to hydrolysis, a reaction with water that cleaves the molecule. The rate of this degradation is highly dependent on the pH of your solution.

-

Expert Insight: Carbamate hydrolysis is significantly accelerated under alkaline (basic) conditions.[1] Many standard cell culture media are buffered at a physiological pH of ~7.4, which is slightly alkaline and can promote slow hydrolysis over time.

Q2: My stock solution of Ethyl 3-chloro-4-methylcarbanilate in DMSO appears cloudy after being stored at room temperature. What is happening?

While DMSO is a common solvent for preparing high-concentration stock solutions, prolonged storage at room temperature can still lead to issues. The cloudiness could be due to a few factors:

-

Precipitation: The compound may be precipitating out of solution if the concentration is close to its solubility limit in DMSO.

-

Degradation: Although slower than in aqueous solutions, degradation can still occur. The degradation products may have lower solubility in DMSO, leading to precipitation.

-

Water Absorption: DMSO is hygroscopic and can absorb moisture from the air. This introduction of water can initiate hydrolysis of the carbanilate.

Q3: I've noticed a new peak in my HPLC chromatogram after my reaction mixture was heated. Is this related to the stability of Ethyl 3-chloro-4-methylcarbanilate?

Yes, this is a strong indication of thermal degradation. Carbanilates are known to decompose at elevated temperatures.[2][3] The primary thermal degradation pathway involves the cleavage of the carbamate bond.[2]

-

Causality: The energy from heating can overcome the activation energy required to break the carbamate linkage, leading to the formation of new chemical entities that will appear as distinct peaks in your chromatogram.

Q4: My experiments conducted under bright laboratory light are giving inconsistent results compared to those done in subdued lighting. Could light be affecting my compound?

This is a very plausible scenario. N-phenylcarbamates can be susceptible to photodegradation, where exposure to light, particularly in the UV spectrum, can induce chemical reactions.[4]

-

Mechanism Insight: Photodegradation can proceed through various mechanisms, including photooxidation, leading to a variety of degradation products and a loss of the parent compound.[4]

Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to identifying and solving stability issues with Ethyl 3-chloro-4-methylcarbanilate in your experiments.

Issue 1: Suspected Hydrolytic Degradation

-

Symptoms:

-

Decreased biological activity in aqueous buffers or media over time.

-

Changes in the analytical profile (e.g., new peaks in HPLC, changes in peak area) of aqueous solutions.

-

-

Underlying Science: The ester and amide-like character of the carbamate group makes it susceptible to nucleophilic attack by water or hydroxide ions. This hydrolysis reaction breaks the carbamate bond, yielding an alcohol and a carbamic acid, which is unstable and further decomposes to an amine and carbon dioxide. For Ethyl 3-chloro-4-methylcarbanilate, this would result in ethanol and 3-chloro-4-methylaniline.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolytic degradation.

Issue 2: Suspected Thermal Degradation

-

Symptoms:

-

Appearance of new peaks in analytical chromatograms after heating.

-

Loss of compound after procedures involving elevated temperatures.

-

-

Underlying Science: Thermal decomposition of carbanilates typically proceeds through a unimolecular elimination reaction.[3] For Ethyl 3-chloro-4-methylcarbanilate, this would likely involve the cleavage of the carbamate bond to form 3-chloro-4-methylphenyl isocyanate and ethanol.[2]

-

Inferred Thermal Degradation Pathway:

Caption: Inferred thermal degradation of Ethyl 3-chloro-4-methylcarbanilate.

Issue 3: Suspected Photodegradation

-

Symptoms:

-

Inconsistent results between experiments performed under different lighting conditions.

-

Discoloration of the solution upon exposure to light.

-

-

Underlying Science: The aromatic rings and heteroatoms in the carbanilate structure can absorb light energy, leading to electronically excited states that are more reactive. This can initiate degradation pathways such as photooxidation.[4]

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

This protocol provides a method for preparing a high-concentration stock solution of Ethyl 3-chloro-4-methylcarbanilate with minimized risk of degradation.

-

Solvent Selection: Choose a high-purity, anhydrous aprotic solvent. Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended.

-

Weighing: Accurately weigh the desired amount of Ethyl 3-chloro-4-methylcarbanilate in a clean, dry vial.

-

Dissolution: Add the appropriate volume of anhydrous solvent to the vial to achieve the target concentration. Vortex or sonicate briefly until the compound is completely dissolved.